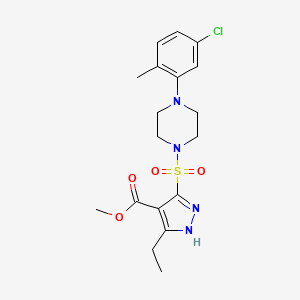
ethyl 2-((5-(((1s,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is intriguing due to its unique chemical structure, combining elements of adamantane and triazole. Compounds like this often exhibit significant bioactivity, making them valuable in fields like medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step processes:
Adamantane Carboxylation: : Initiates with the functionalization of adamantane, often through carboxylation using strong acids or other reagents.
Triazole Formation: : Utilizes click chemistry, where azides and alkynes react under copper catalysis, forming the triazole ring.
Amidation and Thiolation: : The final steps involve amidation to incorporate the adamantane carboxamide and thiolation to introduce the thioacetate group.
Industrial Production Methods
Industrial methods mirror the synthetic lab route but are scaled up, often utilizing more robust and cost-effective catalysts and reagents to ensure efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: : Can be oxidized under harsh conditions, leading to cleavage of the thioether or triazole ring.
Reduction: : Reduction, particularly of the amide or triazole, requires specific catalysts and conditions.
Substitution: : The aromatic and triazole groups are sites for electrophilic and nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2
Reducing agents: : LiAlH4, NaBH4
Substitution conditions: : Electrophiles like halogens, nucleophiles such as amines, typically under acidic or basic conditions.
Major Products
The products vary from simple oxidized carboxylic acids to reduced amines or substituted triazoles, dependent on reaction conditions.
科学研究应用
In Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules, especially in designing new pharmaceuticals.
In Biology
Its unique structure allows for binding studies with biological macromolecules, aiding in understanding protein-ligand interactions.
In Medicine
Potentially used as a lead compound for developing drugs targeting specific pathways, given its probable bioactivity and stability.
In Industry
May find applications in material science, particularly in designing stable, bioactive polymers or coatings.
作用机制
The compound's effects are mediated through binding to biological targets, likely involving interactions with enzyme active sites or receptor binding domains. The adamantane component provides stability, while the triazole and phenethyl groups offer specific binding interactions.
相似化合物的比较
Compared to similar compounds, ethyl 2-((5-(((1S,3S)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is unique in its combination of structural rigidity and functional diversity, providing distinct interaction profiles and stability.
Similar Compounds
1-(adamantane-1-carboxamido)-4-phenethyl-1H-1,2,3-triazole
Adamantane-1-carboxamide derivatives
Phenethyl triazole analogs
Hope this paints a vivid picture! Curious about any particular section?
属性
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3S/c1-2-33-23(31)17-34-25-29-28-22(30(25)9-8-18-6-4-3-5-7-18)16-27-24(32)26-13-19-10-20(14-26)12-21(11-19)15-26/h3-7,19-21H,2,8-17H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMZJPNJNMJGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2581591.png)
![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate](/img/structure/B2581593.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)



![(5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581604.png)



![N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2581610.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581612.png)
![1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2581614.png)
